molecular formula C24H20FN5O5 B6551556 ethyl 2-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamido)benzoate CAS No. 1040677-50-6

ethyl 2-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamido)benzoate

Cat. No.: B6551556
CAS No.: 1040677-50-6
M. Wt: 477.4 g/mol
InChI Key: ADWARDSWWZPFAX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamido)benzoate is a heterocyclic compound featuring a tetrahydropteridin core with 2,4-dioxo groups, a 4-fluorophenylmethyl substituent, and an ethyl benzoate ester linked via an acetamido group.

Properties

IUPAC Name

ethyl 2-[[2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopteridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN5O5/c1-2-35-23(33)17-5-3-4-6-18(17)28-19(31)14-29-21-20(26-11-12-27-21)22(32)30(24(29)34)13-15-7-9-16(25)10-8-15/h3-12H,2,13-14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWARDSWWZPFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The compound is compared to structurally related derivatives, focusing on heterocyclic cores, substituents, and functional groups. Key differences in molecular weight, solubility, and bioactivity are highlighted.

Structural and Molecular Comparisons

Table 1: Key Structural Analogs and Molecular Properties
Compound Name (CAS No.) Molecular Formula Molecular Weight Key Structural Differences vs. Target Compound Reference
Ethyl 2-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate (852374-84-6) C₂₂H₁₈FN₅O₃S 451.48 Triazolo-pyridazin core; thioether linkage
Methyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate (1252854-68-4) C₂₃H₁₈FN₃O₅S 467.47 Thieno[3,2-d]pyrimidin core; methyl ester
Ethyl 2-(2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate C₂₀H₁₇ClN₆O₃S 468.91 Chlorophenyl substituent; acetate ester terminus
Ethyl 4-(2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate C₂₄H₂₂N₄O₄S₂ 518.58 Thiadiazole core; naphthylacetamido group
Key Observations:

Core Heterocycle Variations: The target compound’s tetrahydropteridin core differs from triazolo-pyridazin (), thieno-pyrimidin (), and thiadiazole () systems. These cores influence electronic properties and binding affinities. For example, thieno-pyrimidin derivatives exhibit enhanced aromatic stacking due to sulfur incorporation . Triazolo-pyridazin analogs (e.g., CAS 852374-84-6) replace the tetrahydropteridin with a fused triazole-pyridazine system, reducing hydrogen-bonding capacity but improving metabolic stability .

Substituent Effects :

  • Halogen Differences : Chlorophenyl () vs. fluorophenyl substituents alter lipophilicity (Cl > F), impacting membrane permeability and target selectivity.
  • Ester Groups : Methyl esters () vs. ethyl esters (target compound) affect solubility and hydrolysis rates in vivo.

Functional Group Modifications: Thioether vs.

Table 2: Hypothetical Bioactivity Comparison
Compound Class Expected Bioactivity Potential Targets
Tetrahydropteridin (Target) Enzyme inhibition (e.g., DHFR*) Dihydrofolate reductase, kinases
Triazolo-pyridazin Kinase inhibition EGFR, VEGFR
Thieno-pyrimidin Antiviral/Anticancer Thymidylate synthase
Thiadiazole Antimicrobial Bacterial topoisomerases

*DHFR: Dihydrofolate reductase, a common target for antifolate drugs.

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